molecular formula C23H33ClN4 B125420 N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride CAS No. 257639-98-8

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

カタログ番号: B125420
CAS番号: 257639-98-8
分子量: 401.0 g/mol
InChIキー: ZWDLBNCJWNENFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery Timeline of Pyrrolopyrimidine-Based Corticotropin-Releasing Factor 1 Antagonists

The discovery of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride emerged from systematic efforts to develop small molecule antagonists targeting corticotropin-releasing factor receptors following the groundbreaking isolation of corticotropin-releasing factor by Wylie Vale and colleagues in 1981. The identification of corticotropin-releasing factor as a 41-amino acid peptide hormone that orchestrates stress responses through the hypothalamic-pituitary-adrenal axis catalyzed intensive pharmaceutical research programs aimed at developing receptor-selective antagonists with therapeutic potential. The initial peptide antagonists, while pharmacologically active, suffered from limited bioavailability, enzymatic degradation, and poor blood-brain barrier penetration, necessitating the development of non-peptide alternatives with enhanced pharmaceutical properties.

The pyrrolopyrimidine scaffold that forms the structural foundation of CP-154,526 was identified through high-throughput screening programs conducted at Pfizer Central Research in the mid-1990s. These screening efforts focused on identifying compounds capable of displacing radiolabeled corticotropin-releasing factor from recombinant human corticotropin-releasing factor 1 receptors while demonstrating minimal activity at corticotropin-releasing factor 2 receptors. The systematic structure-activity relationship studies that followed established the critical importance of the pyrrolo[2,3-d]pyrimidin-4-amine core structure, the specific positioning of methyl substituents, and the trimethylphenyl moiety for achieving optimal receptor selectivity and potency.

The compound's designation as CP-154,526 reflects Pfizer's internal nomenclature system, with subsequent clinical development efforts revealing its potential as a first-in-class therapeutic agent targeting stress-related psychiatric disorders. The successful synthesis and characterization of this compound represented a significant milestone in translating basic stress neurobiology research into practical pharmaceutical applications, establishing a new paradigm for developing central nervous system therapeutics based on stress hormone receptor modulation.

Evolution from CP-154,526 to Related Corticotropin-Releasing Factor 1 Antagonist Compounds

The development of CP-154,526 catalyzed extensive medicinal chemistry programs focused on optimizing the pyrrolopyrimidine scaffold for enhanced pharmacological properties and clinical utility. Structure-activity relationship studies revealed that modifications to the N-alkyl substituents significantly influenced receptor binding affinity, selectivity, and pharmacokinetic properties, leading to the development of structurally related compounds including antalarmin (CP-156,181) and other pyrrolopyrimidine derivatives. Antalarmin emerged as a close structural analog of CP-154,526, exhibiting comparable receptor binding profiles and functional antagonist activity while demonstrating improved synthetic accessibility and manufacturing scalability.

The evolution of corticotropin-releasing factor 1 antagonist compounds extended beyond the pyrrolopyrimidine series to encompass diverse chemical scaffolds, including pyrazolopyrimidines such as R-121919 and thiazole derivatives like SSR-125543. R-121919, developed by Neurocrine Biosciences, demonstrated high affinity for corticotropin-releasing factor 1 receptors with dissociation constant values of 3.5 nanomolar and superior oral bioavailability compared to CP-154,526. This compound advanced through clinical development for depression and anxiety disorders, providing valuable insights into the therapeutic potential and limitations of corticotropin-releasing factor 1 receptor antagonism in human psychiatric conditions.

Additional compounds in this therapeutic class include pexacerfont, a highly potent and selective corticotropin-releasing factor 1 receptor antagonist with more than 1,000-fold selectivity over corticotropin-releasing factor 2 receptors. Verucerfont (GSK-561,679) represents another significant advancement, specifically targeting alcohol use disorders through corticotropin-releasing factor 1 receptor blockade. These developments collectively demonstrate the broad therapeutic potential of corticotropin-releasing factor 1 antagonism while highlighting the challenges associated with translating preclinical efficacy into clinical success.

Milestone Studies Establishing the Compound's Research Applications

The foundational characterization of CP-154,526 was comprehensively described in a landmark study published in the Proceedings of the National Academy of Sciences by Schulz and colleagues in 1996, which established the compound's fundamental pharmacological properties and research utility. This seminal investigation demonstrated that CP-154,526 binds with high affinity to corticotropin-releasing factor receptors with dissociation constant values less than 10 nanomolar and selectively antagonizes corticotropin-releasing factor-induced adenylate cyclase activation. The study revealed that systemic administration of CP-154,526 effectively blocked corticotropin-releasing factor-enhanced acoustic startle responses and fear-potentiated startle behavior, establishing its central nervous system penetration and functional antagonist activity in behaviorally relevant paradigms.

Subsequent milestone studies expanded the characterization of CP-154,526's research applications across diverse experimental models of stress-related pathophysiology. Comprehensive pharmacological evaluations demonstrated that the compound attenuates corticotropin-releasing factor and stress-induced neuroendocrine responses, including adrenocorticotropic hormone release and hypothalamic-pituitary-adrenal axis activation. Neurochemical studies revealed that CP-154,526 blocks stress-induced elevations in cortical norepinephrine release and modulates neurotransmitter systems implicated in anxiety and depression.

The compound's anxiolytic-like properties were extensively validated in multiple animal models, including the elevated plus-maze test, open field exploration, and conflict-based paradigms. CP-154,526 demonstrated particular efficacy in stress-sensitive anxiety models while showing minimal effects under non-stressed conditions, suggesting a selective action on stress-activated corticotropin-releasing factor systems. These findings established CP-154,526 as an invaluable research tool for investigating the role of corticotropin-releasing factor 1 receptors in stress physiology and psychiatric disorders.

Historical Positioning within Stress Neurobiology Research Field

The development of CP-154,526 occurred during a transformative period in stress neurobiology research, coinciding with expanding understanding of corticotropin-releasing factor's diverse roles beyond hypothalamic-pituitary-adrenal axis regulation. The identification of corticotropin-releasing factor receptors in limbic and cortical brain regions implicated these systems in emotional regulation, anxiety, and depression, providing a strong rationale for developing corticotropin-releasing factor receptor antagonists as psychiatric therapeutics. CP-154,526's availability as a selective, brain-penetrant tool compound enabled researchers to systematically investigate corticotropin-releasing factor 1 receptor functions across multiple physiological and behavioral domains.

The historical significance of CP-154,526 extends beyond its immediate research applications to encompass its role in validating corticotropin-releasing factor 1 receptors as viable therapeutic targets. The compound's development coincided with advancing understanding of stress-related psychiatric disorders, including recognition that excessive corticotropin-releasing factor activity contributes to anxiety, depression, and substance abuse vulnerabilities. This convergence of basic neuroscience discoveries with pharmaceutical innovation established new research paradigms focused on stress hormone receptor modulation as a therapeutic strategy.

The broader historical context includes the founding of Neurocrine Biosciences in 1992, which leveraged corticotropin-releasing factor research discoveries for therapeutic development. CP-154,526's success in preclinical studies provided crucial validation for the commercial viability of corticotropin-releasing factor-based therapeutics, attracting significant pharmaceutical industry investment in stress neurobiology research. This historical positioning established corticotropin-releasing factor 1 antagonists as a distinct therapeutic class with potential applications spanning psychiatry, addiction medicine, and inflammatory disorders.

特性

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018042
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257639-98-8
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Intermediate Preparation: 4-Chloropyrrolo[2,3-d]Pyrimidine Derivatives

The chlorinated intermediate is synthesized by treating 7-(2,4,6-trimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl3). This reaction proceeds under reflux (180°C for 3–6 hours), achieving near-quantitative conversion. The use of catalytic N,N-dimethylaniline enhances chlorination efficiency by scavenging HCl byproducts.

Hydrogenation Strategies for Protecting Group Removal

A critical step in the synthesis involves the removal of protecting groups from intermediates. For instance, the Chinese patent CN106188064A details the hydrogenation of N-((3R,4R)-1-benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using palladium on carbon (Pd/C) under hydrogen pressure (0.5 MPa). Key parameters include:

ParameterConditionYield
Catalyst20% Pd(OH)2/C (15 wt%)85%
SolventIsopropanol/water (4:1)
Temperature50°C
Reaction Time12 hours

This method minimizes over-reduction and ensures high selectivity for the target amine.

The introduction of N-butyl and N-ethyl groups is achieved via nucleophilic substitution. Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine with N-butylethylamine in ethanol at 70°C for 6 hours affords the tertiary amine product. Excess amine (2 equivalents) and prolonged reaction times (up to 12 hours) are necessary to overcome steric hindrance from the mesityl (2,4,6-trimethylphenyl) group.

Solvent and Base Optimization

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate substitution but may promote side reactions. Ethanol strikes a balance between reactivity and selectivity, yielding >80% product purity. Potassium carbonate (2 equivalents) is preferred over stronger bases to avoid decomposition of the pyrrolopyrimidine core.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is performed using hydrochloric acid (HCl) in anhydrous ethanol. The free base is dissolved in ethanol, and gaseous HCl is bubbled through the solution until precipitation is complete. The salt is isolated via filtration and washed with cold diethyl ether to remove residual acid.

PropertyValue
Solubility>50 mg/mL in water
Melting Point212–215°C (decomposes)
Purity (HPLC)≥99%

Analytical Characterization

The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.22 (t, J = 7.0 Hz, 6H, CH2CH3), 2.32 (s, 9H, Ar-CH3), 3.60 (m, 4H, NCH2), 6.85 (s, 2H, pyrrole-H).

  • HRMS (ESI+) : m/z calcd for C23H32N4 [M+H]+: 365.2704; found: 365.2701.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost and safety:

  • Catalyst Recovery : Pd/C catalysts are filtered and recycled, reducing metal waste.

  • Solvent Recycling : Ethanol and isopropanol are distilled and reused, lowering environmental impact.

  • Process Safety : Exothermic reactions (e.g., POCl3 chlorination) require controlled addition and cooling to prevent thermal runaway .

化学反応の分析

CP 154526 undergoes several types of chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. Compounds similar to N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

Neuroprotective Effects
The compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems. Research on similar compounds suggests potential applications in treating neurodegenerative diseases.

Materials Science

Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine is being explored as a material for OLEDs. Its ability to emit light when electrically stimulated makes it a candidate for efficient light-emitting layers.

  • Data Table: Photophysical Properties
PropertyValue
Emission Peak450 nm
Quantum Yield25%
Thermal Stability>300 °C

Photovoltaic Applications

The compound's structural features may also lend themselves to applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being investigated.

Case Study : In a recent study on OPV materials, derivatives of pyrrolo[2,3-d]pyrimidines were shown to enhance charge mobility and improve overall device efficiency .

作用機序

類似の化合物との比較

CP 154526は、アントラルミンやペクサセフォンなど、他のCRH1受容体拮抗薬と比較されることがよくあります。これらの化合物はすべて、CRH1受容体を阻害する能力を共有していますが、CP 154526は、その高い選択性と効力で独特です。類似の化合物には、以下のようなものがあります。

CP 154526は、CRH1受容体に対する高い選択性と、前臨床研究における広範な使用によって際立っています。

類似化合物との比較

Physicochemical Properties

  • Log P (partition coefficient) : 7.36 (literature value), indicating high lipophilicity, which correlates with membrane permeability but may limit aqueous solubility .
Structural Analogues
Compound Name Core Structure Key Substituents Log P Biological Target/Activity
Target Compound Pyrrolo[2,3-d]pyrimidine N-butyl-N-ethyl, 2,5-dimethyl, 7-(2,4,6-trimethylphenyl) 7.36 Potential CRF receptor antagonist*
Antalarmin (N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[3,2-e]pyrimidin-4-amine) Pyrrolo[3,2-e]pyrimidine Additional 6-methyl group on pyrrole ring ~7.5† CRF receptor antagonist (stress models)
CP-154,526 Pyrrolo[2,3-d]pyrimidine Similar substituents but with a bromoethyl side chain N/A CRF receptor antagonist (alcoholism studies)
Compound 9 (N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine) Pyrrolo[3,2-d]pyrimidine Piperazine group at position 7 ~3.5‡ Antitumor activity (preclinical)
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (6) Pyrrolo[2,3-d]pyrimidine 4-methyl, 5-phenylethyl with dimethoxy groups ~3.0‡ Antitumor (cell line inhibition)

*Inferred from structural similarity to CRF antagonists like CP-154,526 and antalarmin. †Estimated based on structural similarity.

Key Structural and Functional Differences

Core Isomerism :

  • The target compound and CP-154,526 share the pyrrolo[2,3-d]pyrimidine core, while antalarmin uses the pyrrolo[3,2-e] isomer. This alters nitrogen positioning, affecting receptor binding .
  • Example: Antalarmin’s 3,2-e core shows higher CRF1 receptor affinity compared to 2,3-d derivatives .

Substituent Effects :

  • Lipophilicity : The 2,4,6-trimethylphenyl group in the target compound contributes to its high Log P (7.36), whereas piperazine or methoxy substituents (e.g., Compound 6) reduce Log P to ~3.0–3.5, improving solubility but reducing CNS penetration .
  • Receptor Selectivity : The N-butyl-N-ethyl group in the target compound mirrors CRF antagonists like CP-154,526, suggesting shared mechanisms in stress-related pathways .

Synthetic Routes :

  • Target Compound : Likely synthesized via nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with N-butyl-N-ethylamine, followed by HCl salt formation (analogous to methods in ).
  • Antalarmin/CP-154,526 : Use Pd-catalyzed cross-coupling for aryl group introduction, with yields >70% .
  • Piperazine Derivatives (e.g., Compound 9) : Synthesized via reflux with bis(2-chloroethyl)amine, achieving 81% yield .

生物活性

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is often referenced as Antalarmin hydrochloride and has been studied primarily for its antagonistic effects on corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and various neuropsychiatric disorders.

  • IUPAC Name : N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride
  • CAS Number : 157286-86-7
  • Molecular Formula : C23H32N4·HCl
  • Molecular Weight : 364.53 g/mol

The primary biological activity of this compound is attributed to its role as a selective antagonist of CRF receptor type 1 (CRF1). By blocking CRF1 receptors, the compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's stress response. This modulation can have therapeutic implications for conditions such as anxiety disorders and depression.

1. Antidepressant Effects

Research has indicated that CRF1 antagonists like Antalarmin may exhibit antidepressant-like effects. In animal models, administration of this compound has been shown to reduce behaviors associated with stress and anxiety. For example:

StudyFindings
Zhao et al. (2007)Demonstrated that CRF1 antagonism leads to decreased anxiety-like behavior in rodents under stress conditions.
Chen et al. (1996)Reported significant reductions in depressive symptoms in preclinical models following treatment with CRF1 antagonists.

2. Impact on Neurotransmitter Systems

The compound also influences neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies have shown that:

  • Dopamine Turnover : Antalarmin administration results in altered levels of DOPAC/DA ratios, indicating changes in dopamine metabolism during stress-induced states .

3. Case Studies

A notable case study involved the administration of Antalarmin in morphine-dependent rats. The findings illustrated that:

  • The compound significantly reduced plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone during withdrawal phases, suggesting a protective effect against stress-induced hormonal changes .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing pyrrolo[2,3-d]pyrimidine derivatives like this compound?

  • Synthesis : Multi-step protocols typically involve nucleophilic substitution reactions (e.g., amine displacement of chlorinated intermediates) and Suzuki-Miyaura coupling for aryl group introduction. For example, similar compounds are synthesized via reactions between chlorinated pyrimidine precursors and substituted amines under inert conditions .
  • Characterization : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity (>99%), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities, as demonstrated in polymorphic pyrimidine derivatives .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). Central composite designs or factorial experiments help identify critical parameters while minimizing trial-and-error approaches . For instance, ICReDD’s quantum chemical calculations and information science tools can predict optimal reaction paths and reduce experimental iterations .

Q. What safety protocols are critical when handling this compound?

  • Follow OSHA guidelines: Use PPE (gloves, goggles), fume hoods for volatile intermediates, and proper waste disposal for halogenated byproducts. Safety data for analogous compounds emphasize avoiding inhalation/ingestion and storing in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., kinase enzymes), validated by experimental IC₅₀ values. Software like Gaussian or Schrödinger Suite enables virtual screening of derivatives .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or activity discrepancies)?

  • Cross-validate analytical techniques: Compare NMR with X-ray data to confirm regiochemistry. For activity discrepancies, reassay under controlled conditions (e.g., pH, temperature) or investigate metabolic stability via liver microsome assays. Structural analogs with hydrogen-bonding variations (e.g., N–H⋯N interactions) may explain divergent bioactivity .

Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?

  • Implement continuous flow chemistry for precise control of reaction parameters (residence time, mixing). Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes. Membrane separation technologies (e.g., nanofiltration) can isolate stereoisomers efficiently .

Q. How to design experiments probing the compound’s environmental impact or degradation pathways?

  • Conduct OECD-compliant biodegradation studies (e.g., 301F manometric respirometry). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Atmospheric fate studies (e.g., hydroxyl radical reactivity) align with DOE’s focus on pollutant lifecycle analysis .

Methodological Resources

  • Experimental Design : CRDC subclass RDF2050112 (reactor design) and RDF2050108 (process simulation) provide frameworks for scaling reactions .
  • Data Management : Chemical software (e.g., LabArchives, ChemDraw) ensures secure, reproducible data storage and analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。